2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride
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Overview
Description
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethanamine side chain. This compound is of significant interest due to its potential pharmacological activities, including its role as an antagonist of the vanilloid receptor and a modulator of the insulin-like growth factor 1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions, such as the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution reactions with aromatic C-nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Trifluoroacetic Acid: Used as a catalyst in many reactions involving this compound.
Organometallic Catalysts: Often required for specific substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets:
Vanilloid Receptor Antagonism: Inhibits the activity of the vanilloid receptor, which is involved in pain sensation.
Insulin-like Growth Factor 1 Receptor Modulation: Modulates the activity of this receptor, which plays a role in cell growth and development.
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares a similar structure but lacks the ethanamine side chain.
2-(Pyrimidin-2-yl)ethanamine: Similar structure but without the pyrrolidine ring.
Uniqueness
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and an ethanamine side chain, which contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H18Cl2N4 |
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Molecular Weight |
265.18 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H |
InChI Key |
BOERCUVNUXHKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl |
Origin of Product |
United States |
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